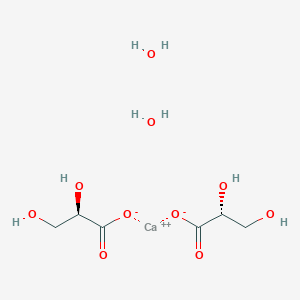

D-Glyceric acid calcium salt dihydrate

Description

General Overview and Significance in Chemical Biology

D-Glyceric acid calcium salt dihydrate is the calcium salt of D-glyceric acid, complexed with two molecules of water. D-glyceric acid itself is a three-carbon sugar acid, an oxidation product of glycerol (B35011). acs.orgwikipedia.org It is a natural product found in various organisms, serving as a metabolite of glycerol in humans and species ranging from fruit flies to aspen trees. acs.org

In the realm of chemical biology, D-glyceric acid and its derivatives are of considerable interest. Several phosphorylated forms of glyceric acid, such as 2-phosphoglyceric acid, 3-phosphoglyceric acid, 1,3-bisphosphoglyceric acid, and 2,3-bisphosphoglyceric acid, are crucial intermediates in the fundamental metabolic pathway of glycolysis. wikipedia.org Furthermore, 3-phosphoglyceric acid is a precursor in the biosynthesis of the amino acid serine. wikipedia.org The study of D-glyceric acid is also relevant to certain metabolic disorders. For instance, an inherited metabolic disease known as D-glyceric acidemia is characterized by the excessive accumulation of D-glyceric acid in the body. acs.orgwikipedia.org

The calcium salt form, specifically the dihydrate, provides a stable, solid form of the compound, which is often a white crystalline powder. sigmaaldrich.comcymitquimica.com This stability is advantageous for its use in various research and chemical applications.

Stereochemical Considerations and Enantiomeric Forms (D-enantiomer, (2R)-2,3-Dihydroxypropanoic acid)

Glyceric acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. wikipedia.org These are designated as D-glyceric acid and L-glyceric acid. The "D" and "L" notation is based on the configuration of the chiral center relative to glyceraldehyde, a standard reference compound in stereochemistry. marwaricollege.ac.in

The specific enantiomer of interest here is D-glyceric acid, which has the systematic IUPAC name (2R)-2,3-Dihydroxypropanoic acid. lookchem.commzcloud.orgchemspider.com The "(2R)" designation specifies the absolute configuration at the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules. This precise three-dimensional arrangement of atoms is critical for its biological activity, as enzymes are highly stereospecific. For example, the enzyme D-glyceric 3-dehydrogenase specifically acts on the D-enantiomer. acs.orgnih.gov

The other enantiomer, L-glyceric acid, also occurs in nature, having been identified in certain flowering plants. acs.org It is important not to confuse D-glyceric acidemia with L-glyceric acidemia, which is a different metabolic disorder. wikipedia.org

Historical Context of D-Glyceric Acid Research

The study of glyceric acid dates back to the 19th century. In 1861, the Russian chemist Friedrich Konrad Beilstein reported on the effects of phosphorus triiodide on what was likely the racemic mixture (an equal mixture of D- and L-enantiomers) of glyceric acid. acs.org He synthesized it through the oxidation of glycerol with nitrous acid. acs.org

A significant milestone in the study of its stereochemistry occurred in 1903 when Alex. McKenzie and Arthur Harden demonstrated that D-glyceric acid could be isolated from the racemic mixture through the action of microorganisms like Penicillium or Aspergillus. acs.org Later, in 1906, Rosanoff proposed using D-Glyceraldehyde as the standard for the D/L notation system, a convention that remains crucial in carbohydrate and amino acid chemistry. marwaricollege.ac.in

More contemporary research has focused on biotechnological methods for producing D-glyceric acid. In 2009, Habe Hiroshi and his colleagues reported the direct production of D-glyceric acid from glycerol using bacteria from the genera Acetobacter and Gluconacetobacter. acs.orgnih.gov Research into the enzymes involved in its metabolism, such as D-glyceric acid kinase, has also been a subject of study since at least the mid-20th century. nih.gov

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 6000-41-5 | sigmaaldrich.com |

| Molecular Formula | [HOCH₂CH(OH)CO₂]₂Ca·2H₂O | sigmaaldrich.com |

| Molecular Weight | 286.25 g/mol | sigmaaldrich.comnih.gov |

Table 2: Properties of D-Glyceric Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆O₄ | wikipedia.org |

| Molar Mass | 106.08 g/mol | wikipedia.org |

| Appearance | Colorless syrup | wikipedia.org |

| Melting Point | <25 °C | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14CaO10 |

|---|---|

Molecular Weight |

286.25 g/mol |

IUPAC Name |

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 |

InChI Key |

OKEVQKKVYQHNFW-AKYROZSLSA-L |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Origin of Product |

United States |

Synthesis and Production Methodologies

Biotechnological Synthesis Routes

The biological production of D-Glyceric acid predominantly relies on microbial systems, which can be broadly categorized into natural fermentation systems and genetically engineered platforms. These methods leverage the metabolic capabilities of microorganisms to convert simple substrates into the desired chemical compound.

Microbial Fermentation Systems

Fermentation using specific strains of acetic acid bacteria is a primary method for producing D-Glyceric acid. These bacteria possess oxidative capabilities that efficiently convert substrates like glycerol (B35011) into D-Glyceric acid under aerobic conditions. nih.gov Key microorganisms in this process include species from the Gluconobacter and Acetobacter genera. nih.govasm.org

Strains of Gluconobacter frateurii have been identified as effective producers of D-Glyceric acid. nih.govresearchgate.net Through optimization of fermentation parameters such as initial glycerol concentration and aeration rate, significant yields can be achieved. nih.govfao.org For instance, under optimized conditions in a jar fermentor with pH control, Gluconobacter frateurii NBRC103465 has been shown to accumulate up to 136.5 g/L of glyceric acid. asm.orgnih.gov This process typically involves using highly concentrated glycerol as a raw material. aist.go.jp The active substance, D-glyceric acid, is produced via fermentation with Gluconobacter frateurii. researchgate.net However, the product often contains a mix of D- and L-isomers. nih.gov

Acetobacter tropicalis is another key bacterium utilized for the production of D-Glyceric acid, particularly noted for its ability to produce a high-purity D-enantiomer. asm.orgnih.gov The strain Acetobacter tropicalis NBRC16470 has been extensively studied and is capable of producing optically pure D-Glyceric acid with an enantiomeric excess of 99% from glycerol. asm.orgnih.govnih.gov To overcome the inhibitory effects of high glycerol concentrations on cell growth, a two-step culture strategy has been developed. srce.hr This method involves an initial stage focused on biomass accumulation at low glycerol levels, followed by a second stage of whole-cell biocatalysis for D-Glyceric acid production. srce.hr This strategic approach has been shown to significantly increase both the yield and productivity of D-Glyceric acid compared to traditional fermentation methods. srce.hr Under optimized conditions, A. tropicalis NBRC16470 has achieved a production of 101.8 g/L of D-Glyceric acid. asm.orgnih.gov

The choice of microbial strain is critical as it significantly influences both the productivity and the enantiomeric composition of the resulting glyceric acid. asm.orgnih.gov A screening of 162 different acetic acid bacterial strains revealed substantial differences in their production capabilities. asm.orgnih.gov While many strains from the Acetobacter and Gluconacetobacter genera can produce glyceric acid, their yields vary. nih.gov

Table 1: Comparison of D-Glyceric Acid Production by Different Bacterial Strains

| Strain | Substrate | Max Titer (g/L) | Enantiomeric Excess (D-GA ee) | Reference |

|---|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 | 72% | asm.org, nih.gov |

Engineered Microbial Platforms

Metabolic engineering offers an alternative route for D-Glyceric acid production, aiming to overcome some limitations of natural fermentation, such as yield and enantiomeric purity. nih.govoup.com Escherichia coli is a common choice for such engineering due to its well-understood genetics and metabolism. nih.govoup.com

A microbial platform has been successfully developed in Escherichia coli to synthesize D-Glyceric acid from D-galacturonate, a component of pectin-rich food waste. nih.govoup.commit.edu This approach involves creating a partially synthetic pathway by introducing heterologous enzymes and modifying native metabolic routes. oup.com

The engineered pathway combines enzymes from different organisms: uronate dehydrogenase from Pseudomonas syringae and galactarolactone isomerase from Agrobacterium fabrum. nih.govoup.commit.edu These enzymes work in conjunction with native E. coli enzymes to convert D-galacturonate to D-Glyceric acid. nih.govoup.com To maximize carbon flux towards the desired product, competing metabolic pathways are eliminated through genetic modifications, such as the inactivation of the garK gene (encoding glycerate kinase). nih.govoup.com

Optimization of this engineered strain led to the development of a mutant that produced 4.8 g/L of D-Glyceric acid from D-galacturonate with a high molar yield of 83%. nih.govoup.commit.eduresearchgate.net This engineered platform ensures the production of optically pure D-Glyceric acid, as the enzymes in the pathway are specific to the D-enantiomer. oup.commit.edu

Table 2: Production of D-Glyceric Acid by Engineered E. coli

| Strain | Substrate | Product Titer (g/L) | Molar Yield | Reference |

|---|

Enzymatic Conversion Pathways

The enzymatic conversion of glycerol represents a highly specific and efficient route to D-glyceric acid. A notable enzyme in this process is a glycerol oxidase discovered in the Norway spruce, Picea abies. biorxiv.orgbiorxiv.org This enzyme catalyzes the oxidation of glycerol, first to glyceraldehyde and subsequently to glyceric acid. biorxiv.orgbiorxiv.org

The reaction proceeds in a two-step manner where the primary alcohol group of glycerol is oxidized to an aldehyde (glyceraldehyde), which is then further oxidized to a carboxylic acid (glyceric acid). nih.gov Research on the Picea abies glycerol oxidase, PaAOX1, has shown that it can produce glyceric acid, with concentrations reaching 5 mM after 24 hours of reaction. biorxiv.org While some fungal oxidases only oxidize glycerol to D-glyceraldehyde, the enzyme from Picea abies demonstrates the capability for the subsequent oxidation to glyceric acid, highlighting its potential for biotechnological applications. biorxiv.orgbiorxiv.org

Chemical Synthesis Pathways (e.g., Oxidation of Glycerol)

Chemical synthesis offers an alternative to biological production, primarily through the catalytic oxidation of glycerol. This method involves using molecular oxygen as the oxidant in the presence of noble-metal catalysts. nih.govacs.org Supported metal nanoparticles, particularly those of platinum (Pt), palladium (Pd), and gold (Au), are effective for this transformation. rsc.orgnih.gov

For instance, gold catalysts on charcoal or graphite (B72142) supports have demonstrated 100% selectivity for glyceric acid under mild conditions (60 °C in water). rsc.org Similarly, platinum-based catalysts, sometimes promoted with other metals like bismuth or tin, are used to oxidize the primary hydroxyl group of glycerol. nih.govmdpi.comnaun.org The reaction is sensitive to pH, with basic conditions generally favoring the formation of glycerate. naun.org While chemical synthesis can be efficient, it often produces a racemic mixture of DL-glyceric acid, and controlling selectivity to avoid over-oxidation to products like tartronic acid or C-C bond cleavage can be challenging. nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Glycerol Oxidation to Glyceric Acid This table is interactive. Click on headers to sort.

| Catalyst System | Support | Conditions | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1% Au | Charcoal/Graphite | 60 °C, 3h, H₂O | - | 100 | rsc.org |

| 0.9% Pt₁ + Ptₙ | Cu-CuZrOx | 60 °C, 8h, O₂ | 90.0 ± 0.1 | 80.2 ± 0.2 | nih.gov |

| Au nanoparticles | Alumina | 1770 min | >70 | - | acs.org |

| PtSn/C | Carbon | 60 °C, H₂O₂ | ~40 (crude glycerol) | 79.2 | mdpi.com |

| Pd/C | Carbon | pH 11 | 100 | 70 | naun.org |

| PtRu/MCM-41 | MCM-41 | Base-free | - | - | rsc.org |

Purification and Isolation Techniques

Following synthesis or fermentation, the resulting broth or solution contains D-glyceric acid (as a salt, e.g., sodium or potassium glycerate) along with unreacted substrates, salts, and other byproducts. A multi-step purification process is required to isolate D-glyceric acid calcium salt dihydrate in high purity.

Desalting Electrodialysis

Electrodialysis (ED) is a key technology used for the initial purification and concentration of glycerate from fermentation broths. nih.govnih.gov This membrane-based separation process uses an electric potential difference to drive the migration of ions through ion-exchange membranes, effectively separating ionic species from non-ionic ones. rsc.org

In a typical process, the fermentation broth containing D-glycerate is subjected to desalting ED. This step removes inorganic salts and other ionic impurities, while concentrating the glycerate solution. nih.govnih.gov For example, a culture broth containing 68.6 g/L of D-glycerate can be concentrated to 116 g/L. nih.gov Research has demonstrated that the efficiency of glycerate recovery and energy consumption improves with higher initial glycerate concentrations. nih.gov This technique is crucial for preparing a concentrated and partially purified glycerate solution for the final isolation steps.

Crystallization Processes

Crystallization is the final step to obtain the solid, stable this compound. After concentration via electrodialysis, the purified D-glycerate solution is treated to induce crystallization. nih.gov

The process typically involves the addition of a calcium source, such as calcium chloride, to the concentrated glycerate solution. The formation of the less soluble calcium salt of D-glyceric acid facilitates its precipitation from the solution. The process is carefully controlled in terms of temperature, pH, and concentration to promote the formation of the dihydrate crystalline form. capes.gov.br Studies have shown that from a concentrated solution of 236.5 g/liter , it is possible to obtain a significant yield of the D-glyceric acid calcium salt through crystallization. nih.gov This step is critical for achieving the high purity required for the final product.

Metabolic and Biochemical Roles of D Glyceric Acid

Central Carbon Metabolism Integration

D-Glyceric acid is strategically positioned at the crossroads of several central carbon metabolism pathways, enabling it to influence cellular energy homeostasis.

D-Glyceric acid directly integrates into the glycolytic pathway. Through the action of the enzyme glycerate kinase, D-Glyceric acid is phosphorylated to form 2-phosphoglycerate, a key intermediate in glycolysis. nih.govmetabolicsupportuk.orgresearchgate.net This conversion consumes one molecule of ATP and allows the carbon skeleton of D-Glyceric acid to be further metabolized to pyruvate (B1213749), ultimately feeding into the citric acid cycle for energy production. nih.gov The entry of D-Glyceric acid into glycolysis bypasses several regulatory steps of the pathway, allowing for a rapid flux of carbons into the energy-generating stages. youtube.com

D-Glyceric acid also has connections to gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. jackwestin.com Since D-Glyceric acid can be converted to the glycolytic/gluconeogenic intermediate 2-phosphoglycerate, it can, under appropriate physiological conditions, serve as a substrate for the synthesis of glucose. researchgate.net

In photosynthetic organisms, D-Glyceric acid is a key product of the photorespiration pathway. khanacademy.org Photorespiration is a process that salvages carbon from a wasteful side reaction of the enzyme RuBisCO. nih.govnih.gov During photorespiration, two molecules of glycine (B1666218) are converted to one molecule of the amino acid serine in the mitochondria, with the release of carbon dioxide and ammonia. khanacademy.orgyoutube.com Serine is then transported to the peroxisome where it is converted to hydroxypyruvate and then to glycerate. khanacademy.orgyoutube.com This glycerate re-enters the chloroplast and is phosphorylated to 3-phosphoglycerate (B1209933), which can then re-enter the Calvin cycle to be used in photosynthesis. khanacademy.org

D-Glyceric acid is closely linked to the metabolism of fructose (B13574), particularly in the liver. nih.govmetabolicsupportuk.orgresearchgate.net Fructose is first phosphorylated to fructose-1-phosphate (B91348) and then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde. researchgate.netgssiweb.org The D-glyceraldehyde can then be converted to D-Glyceric acid by aldehyde dehydrogenase enzymes. researchgate.net This pathway represents a significant source of endogenous D-Glyceric acid. researchgate.net Studies have shown that oral loading with fructose can lead to a sharp increase in the excretion of D-Glyceric acid, highlighting the close metabolic relationship between these two molecules. nih.gov Furthermore, research suggests that fructose metabolism in the small intestine can release glycerate into the bloodstream. nih.gov

Amino Acid Catabolism Pathways (e.g., Serine Degradation)

D-Glyceric acid is an integral part of the catabolic pathway for the amino acid serine. metabolicsupportuk.org The breakdown of serine can proceed through a pathway that leads to the formation of hydroxypyruvate, which is then reduced to D-Glyceric acid. youtube.com This D-Glyceric acid can then be phosphorylated to enter the glycolysis pathway as described above. metabolicsupportuk.org Inborn errors of metabolism, such as D-glyceric aciduria, which is caused by a deficiency in D-glycerate kinase, lead to an accumulation of D-Glyceric acid derived from the breakdown of serine and fructose. metabolicsupportuk.orgresearchgate.net

Mitochondrial Metabolic Activation Mechanisms

A key mechanism of D-Glyceric acid's effect on mitochondrial metabolism is the upregulation of oxidative phosphorylation (OXPHOS). frontiersin.org Research has shown that D-Glyceric acid administration leads to an increase in the cellular NADH/NAD+ ratio, which is a key indicator of the redox state of the cell and a driver of OXPHOS. nih.gov Both OXPHOS and anabolic reactions that use NADH have been observed to be upregulated in the whole body, particularly in immune cells and hepatocytes, following D-Glyceric acid supplementation. frontiersin.org This upregulation of mitochondrial metabolism is also associated with a significant reduction in plasma lactate (B86563) levels, suggesting a shift towards more efficient aerobic energy production. nih.govnih.gov

Modulation of NADH/NAD+ Ratios

The ratio of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+) is a critical indicator of a cell's redox state and plays a pivotal role in regulating metabolic pathways. promegaconnections.com D-Glyceric acid has been shown to influence this crucial ratio. In a study involving healthy 50–60-year-old humans, an oral D-Glyceric acid (DGA) regimen was found to upregulate the cellular NADH/NAD+ ratio. nih.govnih.gov

This modulation is particularly relevant in the context of ethanol (B145695) metabolism, which is known to significantly increase the NADH/NAD+ ratio, leading to a state of reductive stress that can impair other metabolic processes. nih.govyoutube.com The mechanism by which D-Glyceric acid acts is hypothesized to involve increasing the availability of NAD+. nih.gov By facilitating the reoxidation of NADH back to NAD+, D-Glyceric acid can help restore metabolic balance, which is essential for normal cellular function. nih.govnih.gov An elevated NADH/NAD+ ratio, often a consequence of mitochondrial electron transport chain (ETC) dysfunction, can inhibit cell proliferation and is implicated in the pathogenesis of certain diseases. nih.gov

Influence on Cellular Energy Homeostasis

D-Glyceric acid has demonstrated a significant ability to activate and enhance cellular energy metabolism, thereby contributing to the maintenance of energy homeostasis. nih.govnih.gov Research in healthy middle-aged adults has shown that DGA administration leads to a clear upregulation of mitochondrial metabolism at the whole-body level over both short-term (4-day) and longer-term (21-day) periods. nih.govnih.gov This activation of mitochondria, the primary sites of cellular energy production, can help alleviate metabolic challenges in vital organs such as the liver, central nervous system, and skeletal muscles. nih.govnih.gov

Table 1: Effects of D-Glyceric Acid Regimen on Metabolic Markers in Humans An interactive data table summarizing key findings from a human study on D-Glyceric acid.

| Metabolic Parameter | Observation after DGA Regimen | Implication | Source |

|---|---|---|---|

| Plasma Lactate | Strongly and significantly reduced | Shift towards aerobic energy production | nih.govnih.gov |

| Cellular NADH/NAD+ Ratio | Upregulated | Modulation of cellular redox state | nih.govnih.gov |

| Systemic Inflammation | Lowered in both 4 and 21-day treatments | Anti-inflammatory effect | nih.govnih.gov |

Role in Heme Oxygenase-1 (HO-1) Pathway Activation

Heme Oxygenase-1 (HO-1) is an inducible enzyme known for its cytoprotective, antioxidant, and anti-inflammatory properties. nih.govresearchgate.netyoutube.com Studies have identified D-Glyceric acid as an activator of the HO-1 pathway. nih.govnih.gov Following a 4-day DGA regimen in healthy volunteers, an acute dose of DGA was shown to activate the HO-1 pathway. nih.govnih.gov This activation is evidenced by the subsequent increase in the downstream products of HO-1 activity, namely blood bilirubin (B190676) and iron. nih.gov The HO-1 enzyme catalyzes the breakdown of heme into biliverdin (B22007) (which is then converted to bilirubin), free iron, and carbon monoxide. nih.gov

The activation of this pathway by DGA is transient and appears to be linked to a reduction in systemic inflammation and oxidative stress. nih.govresearchgate.net For instance, blood bilirubin, a potent antioxidant, was strongly upregulated towards the end of a 21-day study period, and this increase was associated with reduced inflammation and lower blood triglycerides. nih.govnih.gov This suggests that by activating the HO-1 pathway, D-Glyceric acid can bolster the body's endogenous defense mechanisms against cellular stress. nih.gov

Table 2: Acute Effect of D-Glyceric Acid on HO-1 Pathway End Products An interactive data table showing the acute response of HO-1 pathway markers 45 minutes after a DGA dose.

| Blood Marker | Response | Interpretation | Source |

|---|---|---|---|

| Bilirubin | Increased | Upregulation of HO-1 enzymatic activity | nih.gov |

Involvement in Liver Fatty Acid Oxidation

The liver plays a central role in fatty acid metabolism, switching between synthesis and oxidation depending on the body's energy state. nih.gov Fatty acid oxidation, or beta-oxidation, is the mitochondrial process of breaking down fatty acids to generate energy in the form of ATP and reducing equivalents like NADH. nih.govteachmephysiology.com Evidence suggests that D-Glyceric acid may promote this process. The observed reduction in blood triglycerides in individuals undergoing a DGA regimen points towards a potential activation of liver fatty acid oxidation. nih.govnih.gov

Triglycerides stored in adipose tissue are broken down into glycerol (B35011) and free fatty acids, which are then transported to the liver. teachmephysiology.commsdmanuals.com In the liver, these fatty acids are oxidized for energy. teachmephysiology.com The enhancement of mitochondrial metabolism by D-Glyceric acid could increase the liver's capacity to perform fatty acid oxidation, leading to a greater breakdown of triglycerides and a subsequent decrease in their circulating levels. nih.govnih.gov This process is vital for providing energy to the body, particularly during periods of fasting or increased energy demand. nih.gov

Interplay with Ethanol Metabolism

Ethanol metabolism primarily occurs in the liver and places a significant burden on the cell's metabolic machinery, largely by depleting the pool of NAD+ and increasing the NADH/NAD+ ratio. nih.govnih.govyoutube.com This shift is the rate-limiting step in the breakdown of ethanol and its toxic metabolite, acetaldehyde (B116499). nih.gov

Research in animal models has demonstrated that D-Glyceric acid can directly intervene in this process. nih.gov In a study on rats, treatment with D-Glycerate was found to accelerate the elimination of ethanol by approximately 25%. nih.gov It also accelerated the oxidation of acetaldehyde. nih.gov The proposed mechanism involves the coupling of acetaldehyde oxidation (catalyzed by aldehyde dehydrogenase) with the reduction of D-Glycerate. nih.gov This coupling action helps to regenerate NAD+ from the excess NADH produced during ethanol breakdown. nih.gov By increasing the availability of NAD+, D-Glyceric acid helps to circumvent the metabolic bottleneck, thereby speeding up the detoxification of both ethanol and acetaldehyde. nih.gov

Table 3: Effect of D-Glycerate on Ethanol Metabolism in Rats An interactive data table summarizing findings from a study on the effect of D-Glycerate on ethanol and acetaldehyde oxidation.

| Parameter | Treatment Group | Result | Source |

|---|---|---|---|

| Ethanol Elimination | D-Glycerate | Accelerated by ~25% (P < .001) in ANA rats | nih.gov |

| Acetaldehyde Oxidation | D-Glycerate | Accelerated (trend toward elevated AcH levels suggests oxidation may be slightly slower than ethanol's) | nih.gov |

Enzymatic Systems and Regulation

Glycerate Kinase (GK) Families and Isoforms

Glycerate kinases are a widespread group of enzymes found across all domains of life, from bacteria and archaea to eukaryotes, including plants and animals. nih.govmdpi.com They play a crucial role in connecting glycerate metabolism with glycolysis and gluconeogenesis by catalyzing the ATP-dependent phosphorylation of D-glycerate. nih.gov These enzymes are broadly categorized into three major classes based on their sequence and structural characteristics. mdpi.com

Structural Biology of Glycerate Kinases

Glycerate kinases are typically composed of two distinct α/β domains. ebi.ac.uknih.gov In some GKs, one domain exhibits a flavodoxin-like fold , which is a common α/β protein architecture characterized by a central 5-stranded parallel β-sheet sandwiched by α-helices. ebi.ac.ukwikipedia.org The other domain can possess a restriction endonuclease-like fold . ebi.ac.uk This fold consists of a four-stranded, mixed β-sheet flanked by an α-helix on each side. nih.gov In these enzymes, the restriction enzyme-like fold domain is inserted into the flavodoxin-like fold domain. ebi.ac.uk

The structure of glycerate kinase from Thermotoga maritima (a Class II GK) reveals a fold distinct from other known kinase families. nih.gov It is composed of two non-similar α/β domains. The N-terminal domain has a Rossmann-like topology, while the C-terminal domain contains a mixed β-sheet. nih.gov The active site is located in the cleft between these two domains. nih.gov

| Structural Feature | Description | Associated GK Class/Example |

|---|---|---|

| α/β Domains | Proteins consist of two distinct domains with alpha-helical and beta-sheet structures. | General feature of many GKs ebi.ac.uknih.gov |

| Flavodoxin-like fold | A three-layer α/β fold with a 5-stranded parallel β-sheet. wikipedia.org | Domain 1 in some GKs ebi.ac.uk |

| Restriction endonuclease-like fold | A fold with a four-stranded, mixed β-sheet flanked by α-helices. nih.gov | Domain 2 in some GKs, inserted into the flavodoxin-like domain ebi.ac.uk |

| Rossmann-like topology | A specific α/β fold found in the N-terminal domain of some GKs. | Thermotoga maritima (Class II) nih.gov |

Active Site Residue Characterization

The catalytic activity of glycerate kinases is dependent on specific amino acid residues within their active sites. In Class II glycerate kinases (GK-II), two highly conserved, positively charged residues have been identified as crucial for function through site-directed mutagenesis studies. nih.gov

In the GK-II from Thermotoga maritima, these essential active site residues are:

Lys-47

Arg-325

These residues are located in the interdomain region, which constitutes the active site. nih.gov It is proposed that their positive charges play a key role in interacting with the negatively charged substrates, particularly ATP. nih.gov

Enzyme Specificity and Kinetic Characteristics

Glycerate kinases exhibit specificity in both the phosphorylation reaction they catalyze and the substrates they prefer. These characteristics, along with their kinetic parameters, define their physiological roles.

Phosphorylation Specificity

A key distinguishing feature among glycerate kinase classes is the product of the phosphorylation reaction. The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to D-glycerate, but the position of phosphorylation can vary. nih.govwikipedia.org

Formation of 2-phosphoglycerate (2-PG): Class II GKs, such as those found in animals, methylotrophic bacteria, and the archaeon Thermoproteus tenax, exclusively produce 2-phosphoglycerate. nih.govnih.gov

Formation of 3-phosphoglycerate (B1209933) (3-PG): Class I and Class III GKs, including those in plants, fungi, and many heterotrophic bacteria, synthesize 3-phosphoglycerate. nih.govmdpi.com

This specificity is critical for the subsequent metabolic fate of the phosphorylated glycerate. For instance, 3-phosphoglycerate is a direct intermediate in glycolysis and the Calvin cycle, while 2-phosphoglycerate can be converted to phosphoenolpyruvate (B93156) by enolase. nih.govwikipedia.org

Substrate Preferences

Glycerate kinases demonstrate a strong preference for D-glycerate as the phosphate acceptor. For example, the glycerate kinase from Thermoproteus tenax shows high activity with D-glycerate, while exhibiting significantly lower activity with L-glycerate. nih.gov Plant glycerate kinases also show a strict specificity for D-glycerate. mdpi.com

The enzyme typically utilizes ATP as the phosphoryl donor, complexed with a divalent cation such as Mg²⁺. nih.gov While ATP is the preferred substrate, some GKs can utilize other nucleotide triphosphates, such as GTP, CTP, and TTP, but with reduced efficiency. nih.gov

The kinetic properties of glycerate kinases can vary significantly between different organisms and enzyme classes. For instance, the glycerate kinase from the hyperthermophilic archaeon T. tenax exhibits substrate inhibition at higher concentrations of D-glycerate, a characteristic not observed in some other microbial GKs. nih.gov

| Enzyme Source | GK Class | Substrate | Km (mM) | Vmax (U/mg protein) | Notes |

|---|---|---|---|---|---|

| Thermoproteus tenax nih.govnih.gov | Class II | D-Glycerate | 0.02 ± 0.01 | 5.05 ± 0.52 | Exhibits substrate inhibition by D-glycerate. nih.gov |

| ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | |||

| Picrophilus torridus oup.com | Class II | D-Glycerate | N/A | N/A | Catalyzes ATP-dependent phosphorylation of glycerate to 2-phosphoglycerate. |

| Thermotoga maritima nih.govasm.org | Class II | D-Glycerate | N/A | N/A | Characterized as a glycerate-2-kinase. |

Gene Expression and Regulation

The metabolism of glycerate is intricately linked to the expression and regulation of specific genes, most notably the GLYCTK gene. This gene encodes for the enzyme glycerate kinase, which plays a crucial role in the phosphorylation of (R)-glycerate. proteinatlas.orgrupahealth.com A deficiency in the enzyme encoded by GLYCTK can lead to the rare metabolic disorder known as D-glyceric aciduria. rupahealth.comnih.gov

The GLYCTK gene is located on chromosome 3p21. researchgate.net Its expression is not limited to a single tissue; rather, it is widely expressed throughout the human body. researchgate.net Studies involving PCR amplification across seventeen different human tissue cDNAs have demonstrated the broad expression of its variants. researchgate.net Furthermore, research on its murine equivalent, Glyctk, has shown a characteristic expression pattern in the neural system and skeletal muscle, reinforcing its importance in metabolic pathways. wikigenes.org

A key aspect of GLYCTK's regulation is alternative splicing, a process that results in different mRNA transcripts and, consequently, different protein isoforms from a single gene. This process yields two primary variants: GLYCTK1 and GLYCTK2. researchgate.netnih.gov These variants have been identified and characterized, with GLYCTK1 being the longer variant and GLYCTK2 the shorter one. nih.gov This alternative splicing allows for a more complex regulation of glycerate kinase activity, potentially tailored to the specific metabolic needs of different tissues. researchgate.netgenecards.org Mutations in the GLYCTK gene are the established cause of D-glycerate kinase deficiency. nih.govnih.gov

| Gene/Variant | Chromosomal Locus | Encoded Enzyme | Associated Condition | Key Regulatory Feature |

| GLYCTK | 3p21 researchgate.net | Glycerate Kinase rupahealth.com | D-glyceric aciduria rupahealth.comnih.gov | Alternative Splicing researchgate.netnih.gov |

| GLYCTK1 | 3p21 researchgate.net | Glycerate Kinase (longer isoform) nih.gov | D-glyceric aciduria genecards.org | Product of alternative splicing nih.gov |

| GLYCTK2 | 3p21 researchgate.net | Glycerate Kinase (shorter isoform) nih.gov | D-glyceric aciduria genecards.org | Product of alternative splicing nih.gov |

Related Enzymes in Glycerate Metabolism

The metabolic pathway involving D-glyceric acid is supported by the activity of several related enzymes that catalyze key conversion steps. These enzymes ensure the efficient processing of metabolites related to glycerate.

Serine-Pyruvate Aminotransferase

Serine-Pyruvate Aminotransferase (SPT), also known as Alanine:Glyoxylate (B1226380) Aminotransferase (AGT), is a transferase enzyme that participates in the metabolism of glycine (B1666218), serine, and threonine. wikipedia.org It catalyzes the chemical reaction converting L-serine and pyruvate (B1213749) into 3-hydroxypyruvate (B1227823) and L-alanine. wikipedia.org This reaction is a crucial step in one of the pathways for serine degradation, linking it to gluconeogenesis. mdpi.com The pathway proceeds from serine to hydroxypyruvate, then to D-glycerate, and ultimately to 2-phosphoglycerate, an intermediate in glycolysis. mdpi.comnih.gov The enzyme utilizes pyridoxal (B1214274) phosphate as a cofactor. wikipedia.org The subcellular location of SPT varies between species; it is found in the peroxisomes in humans and herbivores, while in carnivores, it is largely mitochondrial. nih.gov

Hydroxypyruvate Reductase

Hydroxypyruvate Reductase (HPR) is an oxidoreductase that plays a vital role in glyoxylate and dicarboxylate metabolism, as well as the metabolism of glycine, serine, and threonine. wikipedia.org This enzyme catalyzes the conversion of hydroxypyruvate to D-glycerate. wikipedia.orgresearchgate.net The reaction can utilize either NADH or NADPH as a cofactor, reducing hydroxypyruvate while oxidizing the cofactor. wikipedia.org In plants, HPR is a key enzyme in the photorespiratory pathway, where it facilitates the conversion of hydroxypyruvate to glycerate. researchgate.netnih.gov There are different forms of the enzyme, with a major one located in peroxisomes that prefers NADH and a cytosolic form that preferentially uses NADPH. nih.gov The human gene GRHPR encodes an enzyme with hydroxypyruvate reductase activity, which is crucial for metabolism and whose mutation can lead to type II hyperoxaluria. wikipedia.org

Membrane-bound Alcohol Dehydrogenase (mADH) and the adhA gene

In certain microorganisms, particularly bacteria of the Acetobacter and Gluconobacter genera, a membrane-bound alcohol dehydrogenase (mADH) is essential for the production of D-glyceric acid. nih.govnih.gov This enzyme is involved in the direct oxidation of glycerol (B35011) to produce glyceric acid. nih.govnih.gov Research on Acetobacter tropicalis has demonstrated that mADH is indispensable for the conversion of glycerol to D-glyceric acid (D-GA), with the bacterium capable of producing highly pure D-GA. nih.gov The mADH enzyme is typically composed of subunits, with the gene adhA encoding subunit I. nih.gov Disruption of the adhA gene in A. tropicalis completely halts the production of glyceric acid, confirming the gene's critical role. nih.gov Similarly, in Gluconobacter oxydans, mADH is involved in the simultaneous production of dihydroxyacetone (DHA) and glyceric acid from glycerol. nih.gov Disrupting the adhA gene in this bacterium was found to improve its tolerance to high glycerol concentrations and enhance the production of DHA by preventing the conversion of glycerol to glyceric acid. nih.gov

| Enzyme | Gene (in bacteria) | Function | Metabolic Pathway | Organism Example |

| Serine-Pyruvate Aminotransferase (SPT) | N/A (human context) | Converts L-serine to 3-hydroxypyruvate wikipedia.org | Serine Degradation, Gluconeogenesis mdpi.com | Humans, Plants wikipedia.orgnih.gov |

| Hydroxypyruvate Reductase (HPR) | GRHPR (human) wikipedia.org | Converts hydroxypyruvate to D-glycerate wikipedia.orgresearchgate.net | Photorespiration (plants), Serine Metabolism mdpi.comresearchgate.net | Plants, Humans, E. coli researchgate.netwikipedia.orguniprot.org |

| Membrane-bound Alcohol Dehydrogenase (mADH) | adhA nih.gov | Oxidizes glycerol to glyceric acid nih.gov | Glyceric Acid Production nih.gov | Acetobacter tropicalis, Gluconobacter oxydans nih.govnih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Chiral Analysis

Spectroscopic methods that utilize polarized light are indispensable for the analysis of chiral molecules like D-Glyceric acid. These techniques provide information on the differential absorption of left- and right-circularly polarized light, which is fundamental for determining enantiomeric excess and understanding the three-dimensional structure of the molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical tool for investigating chiral compounds. It measures the difference in absorption between left- and right-circularly polarized light by an optically active molecule. This differential absorption, known as the CD signal, is highly sensitive to the molecule's stereochemistry and conformation. Consequently, ECD is widely used for the rapid determination of enantiomeric excesses (ee) and the assignment of absolute configurations in chiral molecules.

For D-Glyceric acid calcium salt dihydrate, ECD spectra provide a unique fingerprint related to its (R)-configuration. Studies have reported the first ECD spectra for aqueous solutions of glyceric acid calcium salt, demonstrating the utility of this technique for its characterization. The ECD response is directly proportional to the concentration of the chiral sample and is an intrinsic property of the molecule at a given wavelength.

Anisotropy spectra, often measured alongside ECD, provide complementary information about the interaction of polarized light with chiral molecules. Fluorescence anisotropy is based on the principle of selective excitation of fluorophores by polarized light. The measured anisotropy can provide insights into the size, shape, and rotational freedom of a molecule.

In the context of D-Glyceric acid, anisotropy spectra analysis reveals information about its structure in solution. Research indicates that the anisotropy spectra of aqueous solutions containing the free form of D-Glyceric acid are similar to those of other aliphatic hydroxycarboxylic acids and proteinogenic amino acids. This resemblance suggests potential commonalities in the structural behavior of these fundamental chiral biomolecules. The maximum theoretical anisotropy value is 0.4, and deviations from this can indicate factors like rotational diffusion or energy transfer.

The chiroptical response of this compound, as measured by ECD and anisotropy spectroscopy, is significantly dependent on the properties of its surrounding medium, particularly pH and concentration. A systematic investigation into these effects on aqueous solutions of the salt revealed significant changes in the spectra

Elemental Analysis for Purity Confirmation

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. For this compound, this analysis provides a quantitative assessment of its purity by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and calcium (Ca) against the theoretical values derived from its chemical formula.

The molecular formula for this compound is [HOCH₂CH(OH)CO₂]₂Ca·2H₂O, with a corresponding molecular weight of 286.25 g/mol . echemi.com A high-purity sample, often specified as 99% pure, is expected to yield experimental results that closely align with the calculated theoretical percentages of its constituent elements. sigmaaldrich.com Any significant deviation from these values could indicate the presence of impurities, residual solvents, or an incorrect hydration state.

The theoretical elemental composition is calculated as follows:

Carbon (C): (72.066 / 286.25) * 100% = 25.18%

Hydrogen (H): (14.112 / 286.25) * 100% = 4.93%

Calcium (Ca): (40.078 / 286.25) * 100% = 13.99%

Oxygen (O): (160.00 / 286.25) * 100% = 55.90%

The results are typically presented in a comparative table to verify the compound's stoichiometric integrity.

Table 1: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Illustrative Experimental Percentage (%) |

| Carbon (C) | 25.18 | 25.15 |

| Hydrogen (H) | 4.93 | 4.95 |

| Calcium (Ca) | 13.99 | 14.05 |

Ion Chromatography for Impurity Assessment

Ion chromatography (IC) is a powerful and precise analytical method used to separate and quantify ions in a solution. thermofisher.com In the context of this compound, IC is indispensable for assessing the presence of inorganic and organic ionic impurities that may not be detectable by other methods. The technique offers significant advantages, including high sensitivity, the ability to perform simultaneous analysis of multiple ions, and excellent reproducibility. thermofisher.com

The analysis involves dissolving the compound in a suitable solvent and injecting the solution into the IC system. The sample passes through a specialized column that separates different ions based on their affinity. A conductivity detector then quantifies the concentration of each ion. This method is crucial for detecting trace levels of extraneous cations (e.g., sodium, magnesium, potassium) and anions (e.g., chloride, sulfate, phosphate) that might be present from the starting materials or synthesis process. lcms.cz

The presence of such impurities can affect the compound's physical properties and reactivity. Therefore, establishing strict limits for these ions is a critical component of quality control.

Table 2: Illustrative Impurity Profile by Ion Chromatography

| Impurity | Potential Source | Typical Acceptance Limit (ppm) |

| Sodium (Na⁺) | Reagents, process water | < 100 |

| Potassium (K⁺) | Reagents | < 100 |

| Magnesium (Mg²⁺) | Reagents | < 50 |

| Chloride (Cl⁻) | Reagents, process equipment | < 50 |

| Sulfate (SO₄²⁻) | Reagents, side reactions | < 50 |

Biological Significance and Research Applications

Cellular Homeostasis and Signaling Dynamics

The influence of D-Glyceric acid and its derivatives on cellular homeostasis is an area of active investigation. Recent studies have pointed towards a role in modulating cellular metabolism, which is intrinsically linked to signaling dynamics.

Current scientific literature, based on extensive searches, does not provide direct evidence for the modulation of specific calcium transport mechanisms by D-Glyceric acid calcium salt dihydrate. The direct interaction of this compound with calcium channels, pumps, or exchangers has not been specifically elucidated. However, the observed enhancement of cell membrane integrity by D-Glyceric acid could indirectly influence the function of membrane-bound transport proteins, including calcium channels, by altering the physical properties of the lipid bilayer. nih.gov Further research is required to explore this potential indirect relationship.

Direct studies detailing the influence of this compound on cellular calcium homeostasis and signaling are limited. While the compound itself contains calcium, its direct impact on intracellular calcium concentrations and signaling cascades has not been a primary focus of published research. A human study on D-glyceric acid did demonstrate an activation of mitochondrial metabolism. nih.govnih.gov Given that mitochondria are key regulators of intracellular calcium, it is plausible that this metabolic activation could have downstream effects on calcium homeostasis. However, this remains a hypothesis that requires dedicated investigation.

Membrane Integrity Modulation

A significant finding in recent research is the ability of D-Glyceric acid to enhance cellular membrane integrity. A double-blind, placebo-controlled human study involving healthy 50-60-year-old volunteers revealed that oral administration of D-Glyceric acid led to a marked improvement in markers of cell membrane health. nih.govnih.gov This was evidenced by robust reductions in plasma creatine (B1669601) kinase (CK) and aspartate aminotransferase (AST), enzymes that are typically released into the bloodstream upon cell membrane damage. nih.gov The improvement in membrane integrity was observed within a 4-day regimen and was sustained through a 21-day period. nih.gov

Table 1: Effect of D-Glyceric Acid Administration on Markers of Cellular Membrane Integrity

| Biomarker | Observation | Implication | Reference |

| Creatine Kinase (CK) | Robust reduction in plasma levels | Enhanced mitochondrial and plasma membrane health in skeletal and cardiac muscles. | nih.gov |

| Aspartate Aminotransferase (AST) | Robust reduction in plasma levels | Improved hepatic and overall cell membrane health status. | nih.gov |

This table summarizes the findings from a human study on the effects of D-Glyceric acid on plasma biomarkers indicative of cell membrane integrity.

This enhancement of membrane integrity is a crucial aspect of the compound's biological profile, suggesting potential applications in conditions associated with compromised cell membranes. nih.govnih.gov

Research Chemical Applications in Organic Synthesis

This compound serves as a valuable building block and component in various chemical processes, particularly in organic synthesis and electrochemistry. sigmaaldrich.com

The compound is utilized as a precursor for the synthesis of diacylester derivatives of glyceric acid. sigmaaldrich.com This involves the esterification of the hydroxyl groups of the D-glyceric acid backbone with fatty acid chlorides such as palmitoyl (B13399708) chloride and linoleoyl chloride. These reactions would typically proceed via nucleophilic acyl substitution, where the hydroxyl groups of the glyceric acid attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of hydrochloric acid. While the use of this compound for this purpose is documented, detailed synthetic protocols specifying reaction conditions, yields, and purification methods for these specific reactions are not extensively detailed in the readily available scientific literature. However, general methods for the acylation of polyols are well-established.

This compound has been identified for use as an electrolyte in the electrocatalytic oxidation of glycerol (B35011). sigmaaldrich.com The electrocatalytic conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a significant area of green chemistry research. In this context, the electrolyte plays a crucial role in providing ionic conductivity and influencing the reaction environment at the electrode surface. The oxidation of glycerol can lead to a variety of products, including glyceric acid itself, as well as other C3 compounds and products from C-C bond cleavage. diva-portal.org The choice of electrolyte can affect the selectivity and efficiency of these transformations. While the application of this compound as an electrolyte is noted, specific performance data and comparisons with other electrolytes in the context of glycerol oxidation are not extensively covered in the available search results.

Formation of Oligoesters for Drug Delivery Systems

D-Glyceric acid is a valuable monomer in the synthesis of biodegradable oligoesters designed for advanced drug delivery systems. nih.gov Research has demonstrated that glyceric acid can be copolycondensed with other biocompatible molecules, such as glycolic acid, in various molar ratios. nih.gov This process results in the formation of oligoesters that possess a moderately cross-linked structure. nih.gov

These synthesized oligoesters are characterized by relatively low molecular weights and the presence of hydrophilic groups along their chains. nih.gov The products of this synthesis can include macroscopic gels, which are insoluble in any solvent, as well as oligoesters that are insoluble in water but soluble in organic solvents like N,N-dimethylformamide. nih.gov A significant advantage of these glyceric acid-based oligoesters is their high degradation rate, which surpasses that of traditional lactic acid oligomers. nih.gov Furthermore, they exhibit much higher glass transition and flow temperatures, which improves their handling and stability during the manufacturing of drug dosage forms. nih.gov These properties make them highly useful as biodegradable matrices for creating drug-containing microspheres, demonstrating their potential in developing systems with high degradation rates for controlled drug release. nih.gov

Astrobiological Implications and Origin-of-Life Research

Glyceric acid is a molecule of significant interest in astrobiology and research into the origins of life due to its detection in extraterrestrial materials and plausible formation pathways in space. nih.govnih.gov

Presence in Carbonaceous Meteorites

Glyceric acid has been conclusively identified within the organic matter of carbonaceous chondrites, a type of stony meteorite. nih.govresearchgate.net Specifically, it has been found in well-studied meteorites like the Murchison and Murray meteorites. researchgate.net The abundance of glyceric acid in these meteorites is comparable to that of amino acids, reaching levels of approximately 80 nanomoles per gram. nih.gov Its presence in these ancient materials suggests that it can survive the harsh conditions of atmospheric entry when embedded within a meteorite matrix. nih.gov This finding is crucial as it supports the hypothesis that essential biomolecules could have been delivered to the early Earth by extraterrestrial objects such as meteorites and comets. researchgate.net

Table 1: Detection of Glyceric Acid in Carbonaceous Meteorites

| Meteorite | Compound Detected | Significance |

|---|---|---|

| Murchison | Glyceric Acid | Indigenous, with abundance comparable to amino acids. nih.govresearchgate.net |

Formation Pathways in Deep Space (e.g., Nonequilibrium Reactions from Precursor Molecules)

The mechanism for the abiotic formation of glyceric acid in space has been a subject of intense research. nih.govnih.gov Recent studies have revealed a viable pathway for its synthesis under conditions mimicking those in deep space. hawaii.eduastrobiology.com Laboratory experiments have successfully synthesized racemic glyceric acid in interstellar ice analogs at extremely low temperatures (5-10 K). nih.govultra-unlimited.com

The key formation pathway involves a barrierless radical-radical reaction. nih.govnih.gov This nonequilibrium reaction occurs when ices containing simple, ubiquitous precursor molecules like carbon dioxide (CO₂) and ethylene (B1197577) glycol (HOCH₂CH₂OH) are exposed to ionizing radiation, which serves as a proxy for galactic cosmic rays. nih.govastrobiology.comsciencenews.org This energetic processing leads to the formation of the hydroxycarbonyl (B1239141) radical (HOĊO) and the 1,2-dihydroxyethyl radical (HOĊHCH₂OH). nih.govastrobiology.com The subsequent recombination of these two radicals results in the formation of glyceric acid. nih.govnih.gov This research provides the first experimental evidence of an abiotic synthesis route for glyceric acid in interstellar analog ices, suggesting it could form in molecular clouds and star-forming regions. nih.govhawaii.eduastrobiology.com

Table 2: Abiotic Synthesis of Glyceric Acid in Simulated Interstellar Conditions

| Precursor Molecules | Energy Source | Resulting Radicals | Product |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Ionizing Radiation (Galactic Cosmic Ray proxies) | Hydroxycarbonyl radical (HOĊO) | Racemic Glyceric Acid nih.govnih.gov |

Link to the Origins of Life and Homochirality

The extraterrestrial formation and subsequent delivery of glyceric acid to a primitive Earth are critically linked to the origins of life. nih.govultra-unlimited.com As a key molecule in metabolism (glycolysis) and a precursor to other vital biomolecules like the amino acid serine, its availability on early Earth could have been a crucial factor in the development of biochemical processes. nih.govastrobiology.com

A significant aspect of this link is the concept of homochirality—the preference of life for a single mirror-image form (enantiomer) of a chiral molecule. researchgate.netmdpi.com While glyceric acid synthesized in space is racemic (an equal mixture of D- and L-enantiomers), life on Earth overwhelmingly uses D-sugars and L-amino acids. nih.govmdpi.com The presence of racemic glyceric acid and amino acids in meteorites raises a fundamental question: how did this homochiral preference emerge from a presumably racemic prebiotic world? nih.govnih.gov The discovery of small excesses of the L-enantiomer for some amino acids in meteorites suggests that an initial imbalance may have been seeded from an extraterrestrial source. nih.govnih.gov This initial, slight enantiomeric excess could have been amplified on Earth, eventually leading to the homochirality observed in all living organisms today, a signature of life. nih.govnih.gov

Occurrence as a Natural Metabolite in Organisms

D-Glyceric acid is not only a prebiotic molecule but also a naturally occurring metabolite found across different domains of life, from microorganisms to vertebrates and plants. nih.govlmdb.ca

Presence in Vertebrates and Plants

In vertebrates, including humans, D-glyceric acid is an endogenous metabolite involved in various metabolic pathways. lmdb.canih.govamsbio.com It is recognized as an intermediate in glycolysis, a fundamental process for energy production. sigmaaldrich.com It is naturally found in urine and is studied in relation to certain inborn errors of metabolism. amsbio.com Research indicates that D-glyceric acid can activate mitochondrial metabolism, suggesting a role in cellular energy regulation. nih.gov

D-glyceric acid is also a natural phytochemical constituent in the plant kingdom. nih.gov It was first identified in the leaves of the tobacco plant (Nicotiana tabacum). jst.go.jp Its presence has since been noted in other plants and fruits. nih.govjst.go.jp In higher plants, enzymes such as D-glyceric acid dehydrogenase are involved in its metabolism, linking it to processes like the enzymatic reduction of hydroxypyruvic acid. nih.gov

Table 3: Natural Occurrence of D-Glyceric Acid

| Kingdom | Organism Type | Specific Examples / Location | Metabolic Role |

|---|---|---|---|

| Plantae | Higher Plants | Nicotiana tabacum (Tobacco) jst.go.jp | Phytochemical constituent nih.gov |

Tissue and Cellular Localization

D-Glyceric acid is a naturally occurring metabolite found in a wide range of biological systems, from microbes and plants to animals and humans. nih.govresearchgate.net Its distribution across different tissues and within cellular compartments is intrinsically linked to its metabolic roles in pathways such as fructose (B13574) and serine catabolism, and photorespiration in plants. nih.govresearchgate.netscielo.brscielo.br The localization of D-Glyceric acid and the enzymes that catalyze its conversion are crucial for understanding its physiological significance.

In mammals, D-Glyceric acid is present in various tissues and body fluids, including the liver, skeletal muscle, heart, blood plasma, urine, and cerebrospinal fluid. nih.govscielo.brmhmedical.comwikipedia.orgphysiology.orgnih.gov Its transport from the bloodstream into tissues is facilitated by monocarboxylate transporters. nih.gov The liver is a central organ for D-Glyceric acid metabolism, primarily because it is the main site of fructose catabolism, which produces D-glyceraldehyde, a direct precursor to D-Glyceric acid. nih.govresearchgate.netscielo.br To a lesser extent, this process also occurs in the intestines. nih.gov Furthermore, the presence of specific fructose transporters (GLUT) in skeletal muscle and other organs suggests that D-Glyceric acid can be produced in these tissues as well. nih.gov

Research indicates that the concentration of D-Glyceric acid in the cerebrospinal fluid relative to plasma is notably high compared to other organic acids, suggesting a specific transport mechanism across the blood-brain barrier. nih.govnih.gov In the metabolic disorder D-glyceric aciduria, a deficiency in the enzyme D-glycerate kinase leads to the accumulation of D-Glyceric acid in various tissues and fluids. researchgate.netmhmedical.comwikipedia.orgresearchgate.net The enzymes responsible for its metabolism, primarily glycerate kinase (GLYCTK) and glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR), are widely expressed across all tissues, highlighting the compound's systemic role. nih.gov

In plants, D-Glyceric acid is a known metabolite and has been identified in species such as tobacco and cress. researchgate.netcapes.gov.brportlandpress.com It is a key intermediate in the photorespiratory pathway. Studies in C3 and C4 plants have localized the enzyme glycerate kinase to the chloroplasts within mesophyll cells. nih.gov In rice, specific transporters for glycolate (B3277807) and glycerate (OsPLGG1a and OsPLGG1b) have been identified in the inner and outer membranes of the chloroplast envelope, facilitating the movement of these metabolites during photorespiration. nih.gov Metabolomic analyses in maize have also shown that D-Glyceric acid levels in root and leaf tissues can change in response to environmental factors. rsc.org

At the subcellular level, the metabolism of D-Glyceric acid involves multiple compartments. Its synthesis from D-glyceraldehyde is catalyzed by aldehyde dehydrogenases, which are often located within the mitochondria. nih.gov The subsequent phosphorylation of D-Glyceric acid is carried out by glycerate kinase. This enzyme has several variants, some of which are found in the cytosol while others are located in the mitochondria. nih.gov This dual localization suggests that D-Glyceric acid metabolism is integrated with key energy-producing and biosynthetic pathways in both cellular compartments. A study in healthy older adults showed that oral administration of D-Glyceric acid particularly stimulated metabolic upregulation in immune cells and hepatocytes. nih.gov

Detailed Research Findings

The distribution of D-Glyceric acid and its metabolic machinery has been elucidated through various research studies, as summarized in the tables below.

Table 1: Tissue Distribution of D-Glyceric Acid and Related Enzymes in Mammals

| Tissue | Presence of D-Glyceric Acid | Key Metabolic Activity/Enzymes | Research Findings |

|---|---|---|---|

| Liver | Present | Primary site of fructose catabolism to D-Glyceric acid. nih.govresearchgate.netscielo.br High activity of D-glycerate 2-kinase. scielo.br | A central hub for D-Glyceric acid metabolism. nih.gov In fatty liver in geese, D-glyceric acid levels were lower, suggesting its involvement in regulating fat metabolism. frontiersin.org |

| Brain/CNS | Present in Cerebrospinal Fluid (CSF) | Diffusion across the blood-brain barrier. nih.gov | The ratio of D-Glyceric acid in CSF to plasma is higher than for other organic acids. nih.gov Accumulation in the CNS is a primary feature of D-glyceric aciduria. scielo.br |

| Skeletal Muscle | Present | Contains fructose transporters, indicating local fructose catabolism and potential D-Glyceric acid synthesis. nih.gov | D-Glyceric acid can be activated in muscle tissue. nih.gov Tissue space studies have been conducted on rat gastrocnemius muscle. physiology.orgnih.gov |

| Blood (Plasma) | Present | Circulates and is transported to various tissues. nih.gov | Average normal concentration in plasma is approximately 4.0 μmol/L. nih.gov Levels are elevated in D-glyceric aciduria. scielo.br |

| Immune Cells | Present | Metabolic upregulation observed after D-Glyceric acid administration. nih.gov | Circulating immune cells show modulated mRNA expressions related to mitochondrial function in response to D-Glyceric acid. nih.gov |

| Heart | Present | General tissue distribution. | Tissue space and water distribution have been quantified in rat hearts. physiology.orgnih.gov |

| Kidney | - | Excretes D-Glyceric acid in urine. | Massive excretion in urine is a hallmark of D-glyceric aciduria. researchgate.net |

| Intestines | Present | Minor site of fructose catabolism leading to D-Glyceric acid synthesis. nih.gov | Contributes to the body's pool of D-Glyceric acid. nih.gov |

Table 2: Cellular and Subcellular Localization of D-Glyceric Acid Metabolism

| Organism Type | Cellular Compartment | Metabolic Process | Key Enzymes/Transporters | Research Findings |

|---|---|---|---|---|

| Mammals | Mitochondria | Synthesis from D-glyceraldehyde; Phosphorylation. | Aldehyde Dehydrogenase, Glycerate Kinase (GLYCTK) splice variants. nih.gov | Aldehyde dehydrogenases involved in D-Glyceric acid synthesis are often located in mitochondria. nih.gov Some GLYCTK variants are mitochondrial. nih.gov |

| Mammals | Cytosol | Phosphorylation to 2-phosphoglycerate. | Glycerate Kinase (GLYCTK) splice variants. nih.gov | Connects D-Glyceric acid metabolism to the glycolytic pathway. Three splice variants of GLYCTK are cytosolic. nih.gov |

| Mammals | Extracellular | Transport and signaling. | Monocarboxylate transporters. | D-Glyceric acid is found in extracellular fluids like plasma and CSF and is transported into cells. nih.gov |

| Plants | Chloroplast | Photorespiration; Sucrose synthesis pathway. | Glycerate Kinase, Glycolate/Glycerate Transporters (OsPLGG1a, OsPLGG1b). nih.govnih.gov | Glycerate kinase is exclusively localized in the chloroplasts of mesophyll cells in C3 and C4 plants. nih.gov Transporters shuttle glycerate across the chloroplast envelope. nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Branch Points and Pathways

While core metabolic routes involving D-Glyceric acid are established, significant opportunities exist to uncover new metabolic intersections. D-Glyceric acid and its phosphorylated forms are known intermediates in central pathways like glycolysis and the Calvin cycle. wikipedia.orgwikipedia.org However, its metabolism is also linked to the catabolism of fructose (B13574) and the amino acid serine. healthmatters.io Future research should aim to delineate these and other, as-yet-undiscovered, metabolic connections.

A promising approach involves metabolomic studies to identify how D-Glyceric acid pools interact with other major metabolic networks, such as fatty acid synthesis and amino acid metabolism. nih.govyoutube.com The discovery of a synthetic pathway in Escherichia coli that converts D-galacturonate to D-Glyceric acid highlights the potential for finding or engineering novel production routes in various microorganisms. mit.edunih.govnih.gov Investigations into unique microbial gene clusters, such as the ydj cluster in E. coli, may reveal partial or complete pathways for carbohydrate metabolism that involve D-Glyceric acid. nih.gov Furthermore, exploring its metabolic fate in specialized environmental contexts, like anaerobic digestion where its precursors are key intermediates, could reveal unique ecological pathways and regulatory mechanisms. mdpi.com

Advanced Enzymatic Engineering for Enhanced Specificity and Yield in Bioproduction

The biotechnological production of D-Glyceric acid is a field ripe for innovation through advanced enzymatic engineering. nih.govresearchgate.net Current processes often rely on whole-cell fermentation or enzymatic reactions that can be improved in terms of yield, substrate specificity, and efficiency. researchgate.net Future efforts will likely focus on reprogramming existing enzymes using techniques like directed evolution and rational design. nih.govnih.gov

Directed evolution has already proven successful in enhancing enzyme activity; for instance, an alditol oxidase double mutant showed a 1.5-fold improvement in activity for converting glycerol (B35011). researchgate.net The next frontier involves applying machine learning algorithms and computational modeling to predict beneficial mutations, thereby accelerating the design of "super-enzymes". nih.govnih.gov Key goals for engineering include enhancing thermal and pH stability for industrial applications, increasing substrate specificity to minimize byproduct formation, and improving catalytic turnover rates to maximize yield. nih.govresearchgate.net

| Enzyme | Source Organism | Role in D-Glyceric Acid Synthesis | Potential Engineering Goal |

|---|---|---|---|

| Alditol Oxidase (AldO) | Streptomyces coelicolor | Two-step oxidation of glycerol to D-Glyceric acid | Increase catalytic activity and specificity for glycerol researchgate.net |

| Uronate Dehydrogenase (Udh) | Pseudomonas syringae | First step in converting D-galacturonate mit.edunih.gov | Enhance stability and expression in host organisms like E. coli |

| Galactarolactone Isomerase (Gli) | Agrobacterium fabrum | Second step in converting D-galacturonate mit.edunih.gov | Improve catalytic efficiency and substrate throughput |

| Dihydroxy Acid Dehydratase (DHAD) | Sulfolobus solfataricus, Paralcaligenes ureilyticus | Conversion of D-Glycerate to pyruvate (B1213749) in cell-free cascades researchgate.net | Screen for novel dehydratases with higher activity to overcome rate limitations researchgate.net |

Comprehensive Characterization of Calcium-Glycerate Complexation Dynamics

The "calcium salt" aspect of the compound necessitates a thorough investigation into the dynamics of calcium-glycerate complexation, an area with limited direct research. Understanding this interaction is critical for predicting its behavior in biological fluids, industrial formulations, and environmental systems. Future studies should employ advanced analytical techniques to characterize the nature of this complex.

Drawing parallels from studies on similar metal-organic complexes like calcium glycinate, research could utilize methods such as infrared spectroscopy, mass spectrometry, and thermal analysis to define the bonding structure. researchgate.net Techniques like equilibrium dialysis with isotopic calcium (⁴⁵Ca²⁺) and electron paramagnetic resonance (EPR) spectroscopy could determine the precise binding stoichiometry and affinity. nih.gov A key objective would be to construct a detailed model of the three-dimensional structure of the calcium-D-glycerate complex. Further research should explore how environmental variables such as pH, temperature, and the presence of competing ions influence the formation, stability, and dissociation of the complex. This is particularly relevant in ecosystems where high-valent metal ions like Ca²⁺ are known to complex with organic matter, potentially affecting microbial metabolism. mdpi.com

Exploration of Stereoselective Biotechnological Production Processes for Higher Enantiomeric Purity

Achieving high enantiomeric purity is a paramount goal in the production of chiral molecules like D-Glyceric acid. researchgate.net While chemical synthesis often results in a racemic (DL) mixture, biotechnological routes offer the potential for stereoselectivity. nih.govjst.go.jp However, not all biological processes yield a perfectly pure product. For example, some acetic acid bacteria produce mainly D-Glyceric acid but with varying levels of enantiomeric excess. jst.go.jp

Future research must focus on developing production platforms that deliver high-titer, enantiopure D-Glyceric acid. One successful strategy has been the metabolic engineering of E. coli to convert D-galacturonate, which results in complete enantiopurity. nih.govresearchgate.net Another promising avenue is the use of highly stereoselective enzymes in cell-free systems. Alditol oxidase, for instance, has been used for the asymmetric synthesis of D-Glyceric acid with very high enantiomeric excess. nih.govresearchgate.netresearchgate.net The discovery and engineering of novel enzymes with near-perfect stereoselectivity will be essential to create more economical production processes by eliminating the need for costly chiral separation steps. mit.edunih.gov

| Production Method | Organism/Enzyme | Substrate | Reported Enantiomeric Purity/Excess (ee) |

|---|---|---|---|

| Whole-Cell Fermentation | Gluconobacter frateurii | Glycerol | Mainly D-isomer, but purity can vary nih.govresearchgate.net |

| Whole-Cell Fermentation | Acetobacteroides methanolica | Methanol-containing glycerol | 44% ee of D-GA jst.go.jp |

| Metabolically Engineered Fermentation | Escherichia coli | D-Galacturonate | Complete enantiopurity reported nih.govresearchgate.net |

| Cell-Free Enzymatic Synthesis | Alditol Oxidase (ScAldO) | Glycerol | 99.6% ee nih.gov |

Investigation of D-Glyceric Acid's Role in Specific Cellular Compartments and Organelles

The biological activity of D-Glyceric acid is intimately linked to its location within the cell. Recent studies have shown that it can activate mitochondrial metabolism, suggesting a key role within this organelle. acs.orgnih.govnih.gov The enzymes that synthesize D-Glyceric acid from D-glyceraldehyde are often located within the mitochondria. nih.gov Conversely, its phosphorylated derivatives are central intermediates in glycolysis, a pathway that occurs in the cytoplasm. wikipedia.orgyoutube.com In plant cells, the precursor glycerate 3-phosphate is generated in the chloroplasts during photosynthesis. wikipedia.org

This compartmentalization points to a complex intracellular life for D-Glyceric acid. Future research should aim to precisely map its distribution and flux between different organelles. Advanced imaging techniques, such as those using fluorescently tagged analogs, combined with subcellular fractionation and high-sensitivity mass spectrometry, could quantify its concentration in the mitochondria, cytoplasm, nucleus, and other compartments under various physiological states. Understanding how D-Glyceric acid is transported across organellar membranes and what specific roles it plays within each compartment—beyond general mitochondrial activation—remains a largely unexplored and critical area of investigation. frontiersin.org

Expanding the Understanding of D-Glyceric Acid's Role in Diverse Organisms and Ecosystems

D-Glyceric acid is a ubiquitous natural product, found in organisms ranging from bacteria and plants to insects and humans. acs.orgnih.gov This wide distribution suggests diverse and fundamental biological roles that are yet to be fully understood. In humans, it is a known metabolite whose accumulation is linked to certain inborn errors of metabolism. healthmatters.io In plants like cress, it has been connected to the synthesis of L-ascorbic acid (Vitamin C). nih.gov

A vast and unexplored avenue of research lies in comparative metabolomics across different domains of life. Studying its function in extremophiles, for example, could reveal novel metabolic adaptations to harsh environments. The cryophilic yeast Saccharomyces kudriavzevii, which has an altered glycerol metabolism to enhance cold tolerance, could provide insights into related pathways. researchgate.net Furthermore, investigating the role of D-Glyceric acid in complex ecosystems, such as the gut microbiome or soil ecologies, could uncover its importance in symbiotic or competitive inter-species interactions. Such studies would broaden our perspective from a single compound to its functional significance within the intricate web of life.

Q & A

[Basic] What spectroscopic methods are appropriate for characterizing the enantiomeric purity of D-glyceric acid calcium salt dihydrate in solution?

Answer: Electronic Circular Dichroism (ECD) and anisotropy spectroscopy are effective for assessing enantiomeric purity. To minimize calcium complex interference, adjust solution pH to 2.0–2.5 using dilute HCl. Ion exchange chromatography (e.g., Dowex 50WX8 resin) removes Ca²⁺ ions, enabling comparison of free D-glyceric acid spectra with reference standards. Baseline correction should account for solvent contributions at 170–280 nm .

[Basic] What synthetic protocols are recommended for preparing high-purity this compound?

Answer: Neutralize D-glyceric acid (0.1M) with calcium hydroxide slurry (molar ratio 2:1 acid:base) under nitrogen at 40°C. Maintain pH 6.8–7.2 using a titrimetric autosystem. Crystallize by cooling to 4°C at 0.5°C/min, then isolate dihydrate crystals via vacuum filtration. Purity is confirmed by ≤0.5% L-enantiomer contamination via chiral HPLC (cellulose tris(3,5-dimethylphenylcarbamate) column) .

[Advanced] How do pH and ionic strength variations influence the stability and optical activity of this compound?

Answer: Below pH 2.5, calcium coordination weakens, reducing complex stability and yielding ECD spectra dominated by free D-glyceric acid. Above pH 7, precipitation of Ca(OH)₂ alters equilibrium. Ionic strengths >0.3M (NaCl) promote ion pairing, shifting λₘₐₓ by 3–5 nm. Design experiments with buffered solutions (e.g., 50 mM citrate-phosphate) and monitor Ca²⁺ activity with ion-selective electrodes to decouple pH and ionic effects .

[Basic] What analytical techniques differentiate the dihydrate from anhydrous forms of calcium glycerate salts?

Answer:

| Method | Dihydrate Signature | Anhydrous Signature |

|---|---|---|

| Thermogravimetric (TGA) | 13–15% mass loss at 100–120°C | <2% mass loss below 200°C |

| XRPD | Peaks at 2θ = 12.4°, 24.7° (Cu Kα) | Peaks at 2θ = 14.2°, 26.1° |

| Karl Fischer | 10.0–10.5% w/w water content | <0.5% w/w water content |

Use heating rates of 2°C/min for TGA and humidity-controlled sample preparation for XRPD .

[Advanced] How can researchers reconcile contradictory solubility data reported for this compound?

Answer: Standardize measurements using:

- Buffers : 0.1M acetate (pH 4.5) or Tris (pH 8.0)

- Temperature control : 25.0°C ± 0.1 (circulating bath)

- Detection : Atomic absorption spectroscopy for dissolved Ca²⁺ (detection limit 0.1 ppm).

Discrepancies often arise from unaccounted complex dissociation equilibria. Apply Pitzer equations to model activity coefficients in mixed electrolytes, incorporating Ca²⁺-glycerate association constants (log K = 1.8–2.2) .

[Basic] What safety protocols are critical given limited toxicological data on this compound?

Answer:

- PPE : Nitrile gloves (≥8 mil), ASTM F2100 Level 3 masks.

- Containment : Class II biosafety cabinet for powder handling.

- Decontamination : 10% EDTA solution (pH 8) chelates spills.

- Storage : Airtight desiccators with silica gel, segregated from acids.

While acute toxicity is uncharacterized, assume LD50 (oral rat) >2000 mg/kg based on structurally similar calcium carboxylates .

[Advanced] How does calcium coordination geometry in this compound affect its biochemical interactions?

Answer: The cis-dihydroxy configuration enables bidentate Ca²⁺ chelation (bond length ~2.4Å), competing with physiological ligands like ATP. Comparative studies using:

- ITC : Measure binding enthalpy with model proteins (e.g., calmodulin ΔH = −12.5 kJ/mol).

- EXAFS : Resolve coordination numbers (CN = 6–7) at Ca K-edge (4.0–4.5 keV).

Contrast with calcium gluconate, which exhibits monodentate binding due to hydroxyl group spacing .

[Basic] What chromatographic methods separate D/L enantiomers of glyceric acid calcium salts?